N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.313. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Energetic Materials
A study by Yu et al. (2017) focused on synthesizing compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, aiming to develop insensitive energetic materials. The research involved reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures. The synthesized materials displayed moderate thermal stabilities and were insensitive towards impact and friction, suggesting their potential superiority to TNT in certain applications. The comprehensive characterization of these compounds included multinuclear NMR spectroscopy, IR, elemental analysis, and single crystal X-ray diffraction (Yu et al., 2017).
Antimicrobial Activities
Başoğlu et al. (2013) synthesized new azole derivatives starting from furan-2-carbohydrazide, which led to the development of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives. These compounds were characterized using various spectral studies and tested for their antimicrobial activities, with some showing activity against tested microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Chemotherapeutic Agents
Kaya et al. (2017) embarked on designing and synthesizing a series of compounds for improved antitumor activity, which included hydrazide and oxadiazole derivatives. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, and for their antiproliferative activity against human tumor cell lines. The study identified compounds with significant inhibitory activity, suggesting their promise as chemotherapeutic agents (Kaya et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the proteinaldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various pathologies related to diabetes and inflammation.
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, are known to exhibit a broad spectrum of biological activities . They are often involved in interactions with various enzymes and receptors, leading to changes in cellular processes.
Biochemical Pathways
Given the potential target of aldose reductase, it could be inferred that the compound may influence thepolyol pathway . This pathway is involved in glucose metabolism and its dysregulation can lead to complications in diabetes and other metabolic disorders.
Result of Action
Given the potential target of aldose reductase, the compound may have effects onglucose metabolism and related cellular processes .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-8-11(5-6-12(10)21-2)9-14(20)17-16-19-18-15(23-16)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBGFQZODCBVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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